molecular formula C23H22F3N3O5 B296428 2-[4-(5-acetyl-1-hydroxy-4-methyl-1H-imidazol-2-yl)-2-ethoxyphenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide

2-[4-(5-acetyl-1-hydroxy-4-methyl-1H-imidazol-2-yl)-2-ethoxyphenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No. B296428
M. Wt: 477.4 g/mol
InChI Key: BOTBRVCGOXIKPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(5-acetyl-1-hydroxy-4-methyl-1H-imidazol-2-yl)-2-ethoxyphenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide, also known as Compound A, is a novel chemical compound that has gained significant attention in scientific research.

Mechanism of Action

The mechanism of action of 2-[4-(5-acetyl-1-hydroxy-4-methyl-1H-imidazol-2-yl)-2-ethoxyphenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide A involves its binding to a specific receptor in the cell, known as the aryl hydrocarbon receptor (AhR). Activation of the AhR by 2-[4-(5-acetyl-1-hydroxy-4-methyl-1H-imidazol-2-yl)-2-ethoxyphenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide A leads to the regulation of various genes involved in cell growth, inflammation, and metabolism. The binding of 2-[4-(5-acetyl-1-hydroxy-4-methyl-1H-imidazol-2-yl)-2-ethoxyphenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide A to AhR also results in the production of reactive oxygen species, which can induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-[4-(5-acetyl-1-hydroxy-4-methyl-1H-imidazol-2-yl)-2-ethoxyphenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide A has been shown to have several biochemical and physiological effects in various cell types. In cancer cells, 2-[4-(5-acetyl-1-hydroxy-4-methyl-1H-imidazol-2-yl)-2-ethoxyphenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide A induces apoptosis and cell cycle arrest by activating the AhR pathway. In immune cells, 2-[4-(5-acetyl-1-hydroxy-4-methyl-1H-imidazol-2-yl)-2-ethoxyphenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide A reduces the production of pro-inflammatory cytokines, leading to anti-inflammatory effects. Furthermore, in adipocytes, 2-[4-(5-acetyl-1-hydroxy-4-methyl-1H-imidazol-2-yl)-2-ethoxyphenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide A regulates glucose and lipid metabolism, making it a potential therapeutic agent for metabolic disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-[4-(5-acetyl-1-hydroxy-4-methyl-1H-imidazol-2-yl)-2-ethoxyphenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide A in lab experiments is its specificity for the AhR receptor, which allows for targeted modulation of gene expression. However, one limitation of using 2-[4-(5-acetyl-1-hydroxy-4-methyl-1H-imidazol-2-yl)-2-ethoxyphenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide A is its potential toxicity at high concentrations, which can affect the viability of cells.

Future Directions

For research on 2-[4-(5-acetyl-1-hydroxy-4-methyl-1H-imidazol-2-yl)-2-ethoxyphenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide A include further studies on its potential therapeutic applications in various diseases, including cancer, inflammation, and metabolic disorders. In addition, research on the toxicity and safety of 2-[4-(5-acetyl-1-hydroxy-4-methyl-1H-imidazol-2-yl)-2-ethoxyphenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide A at different concentrations is necessary to determine its potential as a therapeutic agent. Furthermore, the development of more efficient synthesis methods for 2-[4-(5-acetyl-1-hydroxy-4-methyl-1H-imidazol-2-yl)-2-ethoxyphenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide A can facilitate its use in large-scale experiments and clinical trials.
Conclusion:
2-[4-(5-acetyl-1-hydroxy-4-methyl-1H-imidazol-2-yl)-2-ethoxyphenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide A is a novel chemical compound that has shown promising results in scientific research for its potential therapeutic applications in various diseases. Its specificity for the AhR receptor and its ability to regulate gene expression make it a valuable tool for targeted modulation of cellular processes. However, further research is needed to fully understand its mechanism of action, toxicity, and safety, and to develop more efficient synthesis methods.

Synthesis Methods

2-[4-(5-acetyl-1-hydroxy-4-methyl-1H-imidazol-2-yl)-2-ethoxyphenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide A can be synthesized through a multi-step process involving the reaction of various chemical reagents. The synthesis method involves the preparation of intermediates, which are then reacted to form the final compound. The process is complex and requires skilled chemists to ensure the purity and quality of the final product.

Scientific Research Applications

2-[4-(5-acetyl-1-hydroxy-4-methyl-1H-imidazol-2-yl)-2-ethoxyphenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide A has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and metabolic disorders. Research has shown that 2-[4-(5-acetyl-1-hydroxy-4-methyl-1H-imidazol-2-yl)-2-ethoxyphenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide A can inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In addition, 2-[4-(5-acetyl-1-hydroxy-4-methyl-1H-imidazol-2-yl)-2-ethoxyphenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide A has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Furthermore, 2-[4-(5-acetyl-1-hydroxy-4-methyl-1H-imidazol-2-yl)-2-ethoxyphenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide A has been found to regulate glucose and lipid metabolism, making it a potential therapeutic agent for metabolic disorders such as diabetes and obesity.

properties

Molecular Formula

C23H22F3N3O5

Molecular Weight

477.4 g/mol

IUPAC Name

2-[4-(5-acetyl-1-hydroxy-4-methylimidazol-2-yl)-2-ethoxyphenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C23H22F3N3O5/c1-4-33-19-10-15(22-27-13(2)21(14(3)30)29(22)32)8-9-18(19)34-12-20(31)28-17-7-5-6-16(11-17)23(24,25)26/h5-11,32H,4,12H2,1-3H3,(H,28,31)

InChI Key

BOTBRVCGOXIKPM-UHFFFAOYSA-N

SMILES

CCOC1=C(C=CC(=C1)C2=NC(=C(N2O)C(=O)C)C)OCC(=O)NC3=CC=CC(=C3)C(F)(F)F

Canonical SMILES

CCOC1=C(C=CC(=C1)C2=NC(=C(N2O)C(=O)C)C)OCC(=O)NC3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

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